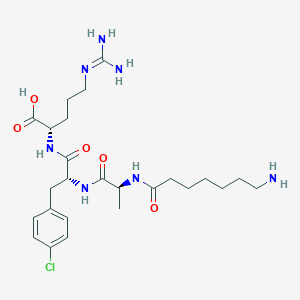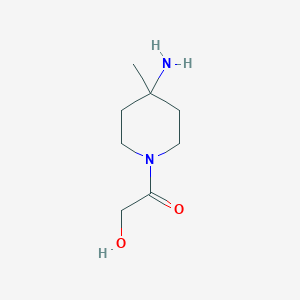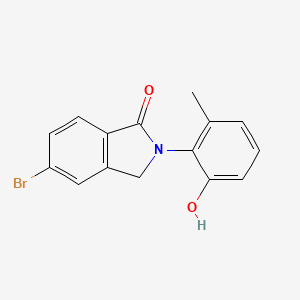
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development This compound, in particular, features a bromine atom, a hydroxy group, and a methyl group attached to a phenyl ring, which is fused to an isoindolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the isoindolinone core. For instance, the bromination of 2-hydroxy-6-methylbenzoic acid can be achieved using bromine in glacial acetic acid. The resulting brominated product can then undergo cyclization under acidic conditions to yield the desired isoindolinone compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-2-(2-oxo-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of 5-azido-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and the hydroxy group may facilitate binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-methylbenzoic acid: A precursor in the synthesis of the target compound.
5-Bromo-2-hydroxyacetophenone: Another brominated phenolic compound with similar reactivity.
2-Hydroxyquinoline: A compound with a similar hydroxy group and aromatic structure.
Uniqueness
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
918331-70-1 |
|---|---|
Fórmula molecular |
C15H12BrNO2 |
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
5-bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-9-3-2-4-13(18)14(9)17-8-10-7-11(16)5-6-12(10)15(17)19/h2-7,18H,8H2,1H3 |
Clave InChI |
FGPYMEAMQUVVPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)N2CC3=C(C2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)

![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
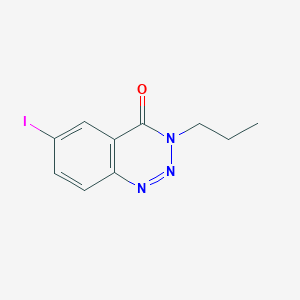
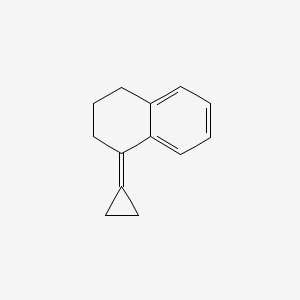
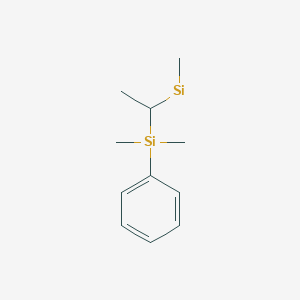
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
